molecular formula C22H15N B1361224 9-(1-Naphthyl)carbazole CAS No. 22034-43-1

9-(1-Naphthyl)carbazole

Cat. No. B1361224
CAS RN: 22034-43-1
M. Wt: 293.4 g/mol
InChI Key: QSOAYCUFEQGHDN-UHFFFAOYSA-N
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Description

9-(1-Naphthyl)carbazole is a compound that has a linear structure and contains a benzene ring . It has a molecular formula of C22H15N and a molecular weight of 293.36 .


Synthesis Analysis

A new ambipolar fluorophore, 3,6-di (4,4′-dimethoxydiphenylaminyl)-9- (1-naphthyl)carbazole, was synthesized . The synthesis of carbazole derivatives like 9-(1-Naphthyl)carbazole is often performed through an oxidative coupling reaction .


Molecular Structure Analysis

The molecular structure of 9-(1-Naphthyl)carbazole is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .


Chemical Reactions Analysis

The compound demonstrates bipolar semiconducting properties . It has been used as an emissive material in the fabrication of a single-layer OLED with an electroluminescence spectrum containing a voltage-dependent electroplex emission band .


Physical And Chemical Properties Analysis

The physical properties of 9-(1-Naphthyl)carbazole were studied by differential scanning calorimetry, thermogravimetric analysis, UV-vis absorption, luminescence, and photoelectron emission spectroscopy . It has a melting point of 126.0 to 131.0 °C .

Scientific Research Applications

Photophysical Properties and Charge Transfer

  • 9-(1-Naphthyl)carbazole derivatives exhibit interesting photophysical properties such as twisted intramolecular charge transfer (TICT) states, which are significant in understanding fluorescence behavior in different solvents (Rettig & Zander, 1982).
  • These compounds have also shown potential as hole transporting materials and hosts in organic electroluminescence, attributed to their high thermal stability, electrochemical reversibility, and wide band gap (Lee, Kang, & Lee, 2008).

Application in Organic Light Emitting Diodes (OLEDs)

  • Carbazole derivatives, including those with naphthyl substitution, are synthesized for use as efficient materials in hole transporting layers of OLEDs, contributing to improved performance of these devices (Griniene et al., 2011).
  • The exploration of bipolar exciplex-forming compounds based on 9-(1-Naphthyl)carbazole for OLEDs has been significant, indicating their utility in the development of efficient and color-tunable OLEDs (Deksnys et al., 2017).

Diverse Oxygenation Reactions

  • Carbazole 1,9a-dioxygenase enzyme shows a broad substrate range and can catalyze diverse oxygenation reactions, suggesting its potential in various biotechnological applications (Nojiri et al., 1999).

Electroluminescence and Photophysical Studies

  • Studies on the electroluminescence and photophysical behaviors of carbazole derivatives with naphthyl groups highlight their promise as host and hole-transporting materials in electroluminescence applications (Park et al., 2010).

Exploration in Polymer Science

  • The synthesis and analysis of polyaromatic compounds using tri(naphthyl)indium have shown the potential of carbazole derivativeswith naphthyl groups in the field of polymer science, especially in the creation of materials with specific thermal and photophysical properties (Lee, Kang, & Lee, 2008).

Synthesis and Characterization in Organic Chemistry

  • The process of synthesizing and characterizing carbazole-based compounds, such as 9-(1-Naphthyl)carbazole, has been crucial in understanding their chemical structure and properties for potential applications in various fields (Zhang, Feng, & Chen, 2006).

Application in Medical Chemistry

  • While focusing on non-drug applications, it is noteworthy that carbazole derivatives, including 9-(1-Naphthyl)carbazole, have been studied for their potential medicinal properties, demonstrating the versatility of these compounds (Tsutsumi, Gündisch, & Sun, 2016).

Role in Polymer Light-Emitting Diodes

  • The development of bipolar green host materials containing benzimidazole-carbazole moieties, including those with naphthyl groups, has shown improved performance in phosphorescent OLEDs, indicating the importance of these materials in advanced electronic devices (Park et al., 2011).

Safety And Hazards

The compound can cause skin irritation and serious eye irritation. It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to obtain special instructions before use .

Future Directions

Carbazole and its derivatives have become important materials for optoelectronic applications in recent years . The electroluminescence spectra of devices using such compounds were found to be clearly dependent on the applied bias, which can be useful for the development of efficient and color-tunable OLEDs .

properties

IUPAC Name

9-naphthalen-1-ylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N/c1-2-10-17-16(8-1)9-7-15-20(17)23-21-13-5-3-11-18(21)19-12-4-6-14-22(19)23/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOAYCUFEQGHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347813
Record name 9-(1-Naphthyl)-9H-carbazole
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URL https://comptox.epa.gov/dashboard/DTXSID70347813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(1-Naphthyl)carbazole

CAS RN

22034-43-1
Record name 9-(1-Naphthyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(1-Naphthyl)carbazole
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Synthesis routes and methods I

Procedure details

21 g (0.1 mol) of 1-bromonaphthalene, 17 g (0.1 mol) of carbazole, 950 mg (5 mmol) of copper iodide (I), 33 g (240 mmol) of potassium carbonate, and 660 mg (2.5 mmol) of 18-crown-6-ether were put into a 500 mL three-neck flask, and nitrogen substitution was carried out in the flask. To this mixture was added 80 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (abbreviation: DMPU), which was followed by stirring for 6 hours at 170° C. under nitrogen. To this reaction mixture was further added 10 g (50 mmol) of 1-bromonaphthalene, 2.0 g (10 mmol) of copper iodide (I), and 2.6 g (10 mmol) of 18-crown-6-ether, and stirring was further conducted for 7.5 hours at 170° C. Furthermore, to this reaction mixture was added 10 g (50 mmol) of 1-bromonaphthalene, and additional stirring was carried out for 6 hours at 180° C. After the reaction was completed, to this reaction mixture was added about 200 mL of toluene and about 100 mL of 1 mol/L hydrochloric acid, and then the mixture was filtered through celite. The obtained filtrate was filtered through Florisil and celite. The obtained filtrate was separated into an organic layer and an aqueous layer, and after this organic layer was washed with 1 mol/L hydrochloric acid and then with water, the organic layer was dried over magnesium sulfate. This suspension was filtered through Florisil and celite. The filtrate was concentrated to give an oily substrate, and methanol was added to this oily substrate, followed by irradiation with ultrasound to precipitate a solid. The solid precipitated was collected by suction filtration, giving 22 g of 9-(1-naphthyl)carbazole as white powder (75% yield). The Rf values (SiO2, eluent; hexane:ethyl acetate=10:1) of 9-(1-naphthyl)carbazole, 1-bromonaphthalene, and carbazole were 0.61, 0.74, and 0.24, respectively.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
950 mg
Type
catalyst
Reaction Step Three
Quantity
660 mg
Type
catalyst
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
2 g
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

21 g (0.1 mol) of 1-bromonaphthalene, 17 g (0.1 mol) of carbazole, 950 mg (5 mmol) of copper iodide (1), 33 g (240 mmol) of potassium carbonate, and 660 mg (2.5 mmol) of 18-crown-6-ether were put into a 500 mL three-neck flask, and nitrogen substitution was carried out in the flask. To this mixture was added 80 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (abbreviation: DMPU), which was followed by stirring for 6 hours at 170° C. under nitrogen. To this reaction mixture was further added 10 g (50 mmol) of 1-bromonaphthalene, 2.0 g (10 mmol) of copper iodide (I), and 2.6 g (10 mmol) of 18-crown-6-ether, and stirring was further conducted for 7.5 hours at 170° C. Furthermore, to this reaction mixture was added 10 g (50 mmol) of 1-bromonaphthalene, and additional stirring was carried out for 6 hours at 180° C. After the reaction was completed, to this reaction mixture was added about 200 mL of toluene and about 100 of 1 mol/L hydrochloric acid, and then the mixture was filtered through celite. The obtained filtrate was filtered through Florisil and celite. The obtained filtrate was separated into an organic layer and an aqueous layer, and after this organic layer was washed with 1 mol/L hydrochloric acid and then with water, the organic layer was dried over magnesium sulfate. This suspension was filtered through Florisil and celite. The filtrate was concentrated to give an oily substrate, and methanol was added to this oily substrate, followed by irradiation with ultrasound to precipitate a solid. The solid precipitated was collected by suction filtration, giving 22 g of 9-(1-naphthyl)carbazole as white powder (75% yield). The Rf values (SiO2, eluent; hexane:ethyl acetate=10:1) of 9-(1-naphthyl)carbazole, 1-bromonaphthalene, and carbazole were 0.61, 0.74, and 0.24, respectively.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
950 mg
Type
catalyst
Reaction Step Three
Quantity
660 mg
Type
catalyst
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
2.6 g
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
2 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(1-Naphthyl)carbazole
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Reactant of Route 6
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Citations

For This Compound
5
Citations
T Deksnys, J Simokaitiene, J Keruckas… - New Journal of …, 2017 - pubs.rsc.org
A new ambipolar fluorophore, 3,6-di(4,4′-dimethoxydiphenylaminyl)-9-(1-naphthyl)carbazole, was synthesized and its physical properties were studied by differential scanning …
Number of citations: 35 pubs.rsc.org
P Ledwon, R Motyka, K Ivaniuk, A Pidluzhna… - Dyes and …, 2020 - Elsevier
Different donor-acceptor-donor (DAD) and donor-π-bridge-acceptor-π-bridge-donor (D-π-A-π-D) systems based on a quinoxaline acceptor are compared. A significant difference in …
Number of citations: 32 www.sciencedirect.com
M Sarma, LM Chen, YS Chen, KT Wong - Materials Science and …, 2022 - Elsevier
Science has always been full of surprises, and organic light-emitting diodes (OLEDs) are no exception. What exasperates scientists today may entice society tomorrow. The world has …
Number of citations: 29 www.sciencedirect.com
ІІ Гельжинський - 2021 - ela.kpi.ua
Розроблення вузлів мікроелектронних сенсорів імпедансного типу Page 1 Національний університет “Львівська політехніка” Міністерство освіти і науки України Національний …
Number of citations: 2 ela.kpi.ua
王偲丞 - 2010 - ir.nctu.edu.tw
研究凝態物質的分子間作用力和晶格振動可以藉由低頻率(小於200波數)拉曼光譜學,但此技術的困難在於雷利散射比所要的拉曼訊號強上幾個級數.市面上典型的notch濾片無法有效的過濾雷…
Number of citations: 0 ir.nctu.edu.tw

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